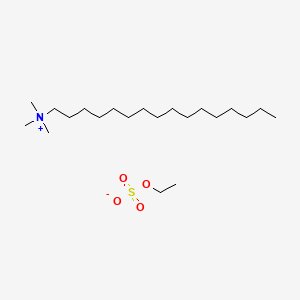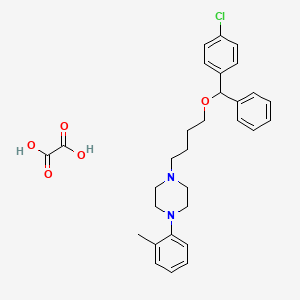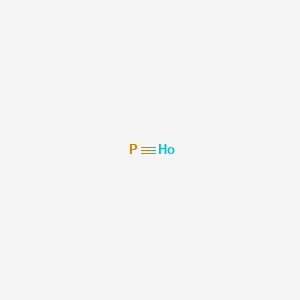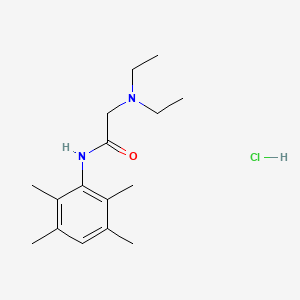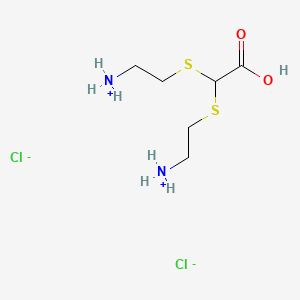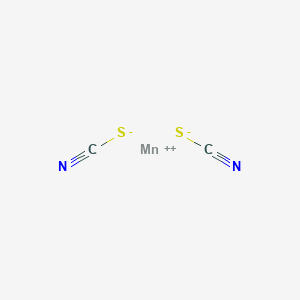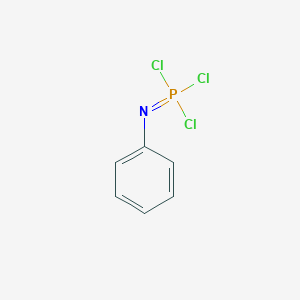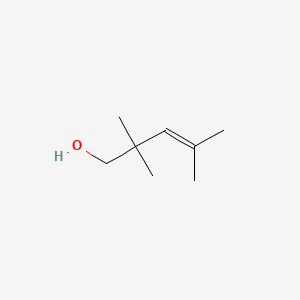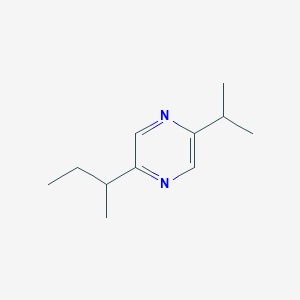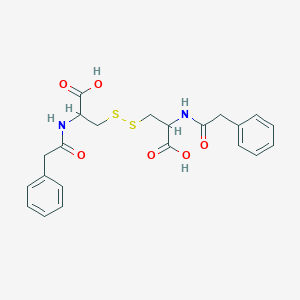
n,n'-Bis(phenylacetyl)cystine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Cystine,N,N’-bis(2-phenylacetyl)- is a heterocyclic organic compound with the molecular formula C({22})H({24})N({2})O({6})S(_{2}) and a molecular weight of 476.57 g/mol . This compound is characterized by the presence of two phenylacetyl groups attached to the amino acid L-cystine, which is a dimer of cysteine linked by a disulfide bond. It is used primarily in research and experimental applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Cystine,N,N’-bis(2-phenylacetyl)- typically involves the reaction of L-cystine with phenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of L-Cystine,N,N’-bis(2-phenylacetyl)- is not widely documented, but it generally follows similar synthetic routes as those used in laboratory settings. The process involves large-scale reactions with appropriate scaling of reagents and conditions to ensure high yield and purity of the product .
化学反応の分析
Types of Reactions
L-Cystine,N,N’-bis(2-phenylacetyl)- undergoes various chemical reactions, including:
Oxidation: The disulfide bond in L-cystine can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to yield free thiol groups.
Substitution: The phenylacetyl groups can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under acidic conditions.
Reduction: Dithiothreitol or other reducing agents under neutral or slightly basic conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Free thiol groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
L-Cystine,N,N’-bis(2-phenylacetyl)- has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of other complex molecules.
Biology: Studied for its role in protein folding and stability due to the presence of disulfide bonds.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
作用機序
The mechanism of action of L-Cystine,N,N’-bis(2-phenylacetyl)- involves its interaction with biological molecules through its disulfide bonds and phenylacetyl groups. The disulfide bonds can undergo redox reactions, influencing the redox state of cells and affecting various biochemical pathways. The phenylacetyl groups can interact with proteins and enzymes, potentially altering their activity and function .
類似化合物との比較
Similar Compounds
L-Cysteine: A single amino acid with a free thiol group, which can form disulfide bonds to create L-cystine.
N,N’-Bis(tert-butoxycarbonyl)-L-cystine-bis(N’,N’-dimethyl-1’,3’-diaminopropaneamide): A derivative of L-cystine with protective groups and additional amide functionalities.
Uniqueness
L-Cystine,N,N’-bis(2-phenylacetyl)- is unique due to the presence of phenylacetyl groups, which impart distinct chemical properties and potential biological activities compared to other cystine derivatives. These modifications can enhance its stability, solubility, and reactivity, making it valuable for specific research and industrial applications .
特性
CAS番号 |
2752-39-8 |
|---|---|
分子式 |
C22H24N2O6S2 |
分子量 |
476.6 g/mol |
IUPAC名 |
3-[[2-carboxy-2-[(2-phenylacetyl)amino]ethyl]disulfanyl]-2-[(2-phenylacetyl)amino]propanoic acid |
InChI |
InChI=1S/C22H24N2O6S2/c25-19(11-15-7-3-1-4-8-15)23-17(21(27)28)13-31-32-14-18(22(29)30)24-20(26)12-16-9-5-2-6-10-16/h1-10,17-18H,11-14H2,(H,23,25)(H,24,26)(H,27,28)(H,29,30) |
InChIキー |
DWRCRIMPBCLETK-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CC(=O)NC(CSSCC(C(=O)O)NC(=O)CC2=CC=CC=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(Cyclohexylcarbamoyl)-2',4'-difluoro[1,1'-biphenyl]-4-yl benzoate](/img/structure/B13751635.png)
